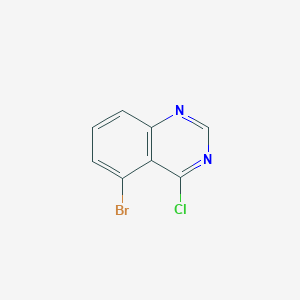

5-溴-4-氯喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-chloroquinazoline is a synthetic intermediate .

Synthesis Analysis

5-Bromo-4-chloroquinazoline is synthesized from anthranilamide through bromination with N-bromosuccinimide in acetonitrile at room temperature .

Molecular Structure Analysis

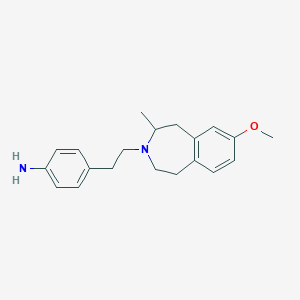

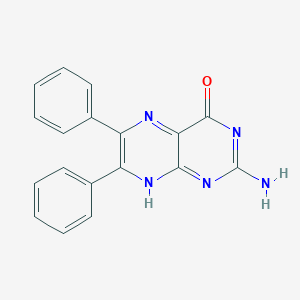

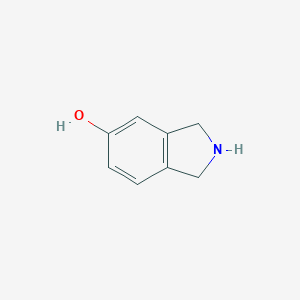

The empirical formula of 5-Bromo-4-chloroquinazoline is C8H4BrClN2 . The molecular weight is 243.49 .

Physical And Chemical Properties Analysis

5-Bromo-4-chloroquinazoline is a solid . It has a boiling point of 339.7°C at 760 mmHg and a melting point of 160-163°C .

科学研究应用

Metal-Catalyzed Cross-Coupling Reactions

5-Bromo-4-chloroquinazoline: is a valuable intermediate in metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon–carbon and carbon–heteroatom bonds, leading to novel polysubstituted derivatives. For instance, it can be used in the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .

Pharmaceutical Applications

The compound serves as a precursor for synthesizing various biologically active molecules. It has been utilized to create ghrelin receptor antagonists and vasopressin V1b receptor antagonists, which have potential therapeutic applications in treating conditions like cachexia and depression .

Cancer Research

Derivatives of 5-Bromo-4-chloroquinazoline have been explored as tyrosine kinase inhibitors. For example, lapatinib, a derivative, is an oral dual tyrosine kinase inhibitor that targets EGFR and HER2, inhibiting the proliferation of breast cancer cells .

Aurora Kinase Inhibition

The compound is also instrumental in developing selective inhibitors of Aurora A kinase. These inhibitors play a crucial role in cancer treatment as they can halt the cell cycle progression, thereby preventing the proliferation of cancer cells .

Angiogenesis Inhibition

Another significant application is in the synthesis of angiogenesis inhibitors like CP-724,714. These inhibitors are under investigation for treating various cancers, including breast and ovarian cancer, by blocking the formation of new blood vessels that tumors need to grow .

Material Science

In material science, 5-Bromo-4-chloroquinazoline can be used to synthesize novel compounds with unique electronic properties. These materials can be applied in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

作用机制

Target of Action

5-Bromo-4-chloroquinazoline is a derivative of quinazoline, a class of compounds known for their wide range of biological properties Quinazoline derivatives are known to target specific molecular pathways, particularly those involved in cancer cell proliferation .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes at the molecular level . These changes can inhibit the function of the target, leading to desired therapeutic effects .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways, particularly those involved in cell proliferation and survival . The downstream effects of these interactions can lead to the inhibition of cancer cell growth .

Pharmacokinetics

The compound’s molecular weight (24349 g/mol) suggests that it may have suitable pharmacokinetic properties . The bioavailability of the compound could be influenced by various factors, including its physicochemical properties, formulation, and route of administration .

Result of Action

Quinazoline derivatives are known for their antitumor properties . They can inhibit the proliferation of cancer cells, leading to potential therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloroquinazoline. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity . .

安全和危害

The safety information for 5-Bromo-4-chloroquinazoline includes a GHS06 pictogram, a danger signal word, and hazard statements H301 . Precautionary statements include P301 + P330 + P331 + P310 . It is classified as Acute Tox. 3 Oral . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

属性

IUPAC Name |

5-bromo-4-chloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRQUJTALTMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588580 |

Source

|

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2148-38-1 |

Source

|

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)

![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)